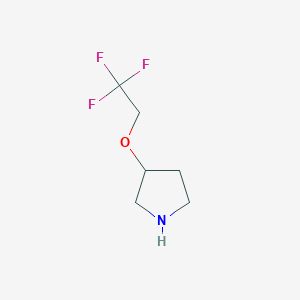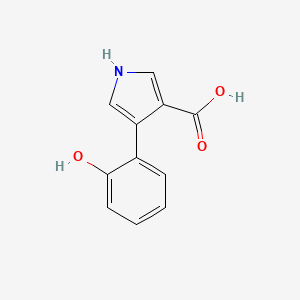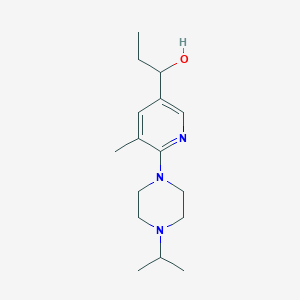
4-((Benzyloxy)methyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Benzyloxy)methyl)pyridin-2-amine is an organic compound with the molecular formula C12H12N2O. It features a pyridine ring substituted with a benzyloxy group at the 4-position and an amino group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine.
Benzyloxy Group Introduction: 2-aminopyridine is reacted with benzyl alcohol in the presence of a base to introduce the benzyloxy group, forming 2-amino-4-(benzyloxy)pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((Benzyloxy)methyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the compound can produce benzyl alcohol or benzylamine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((Benzyloxy)methyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used as a probe to study biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 4-((Benzyloxy)methyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. Additionally, it can interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(benzyloxy)pyridine: This compound is structurally similar but lacks the methyl group at the benzyloxy position.
4-(Benzyloxy)pyridin-2-amine: Similar structure but without the methyl group on the benzyloxy moiety.
Uniqueness
4-((Benzyloxy)methyl)pyridin-2-amine is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
4-(phenylmethoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H14N2O/c14-13-8-12(6-7-15-13)10-16-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,14,15) |
Clave InChI |
RQXMSUQXAANUAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC2=CC(=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811025.png)

![tert-Butyl (2-oxo-[1,4'-bipiperidin]-3-yl)carbamate](/img/structure/B11811043.png)






![2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11811092.png)




